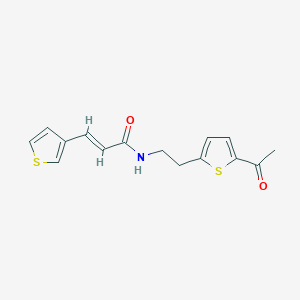

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.

Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation and possess antimicrobial properties against various pathogens.

Case Study: Anticancer Activity

In one study, derivatives of this compound were tested against different cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Medicine

Due to its ability to interact with specific biological targets, this compound is being explored for therapeutic applications. Its mechanism of action involves the inhibition or activation of enzymes and receptors associated with disease pathways.

Case Study: Pain Relief

A related study investigated the analgesic properties of similar compounds in a mouse model of neuropathic pain. The results indicated that these compounds could significantly reduce pain levels, highlighting their potential as therapeutic agents in pain management.

Industry

The compound's unique properties make it suitable for use in advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its stability and solubility in organic solvents enhance its applicability in electronic devices.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different position of the thiophene ring.

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific arrangement of thiophene rings and the presence of both acetyl and acrylamide functional groups, which may impart distinct chemical and physical properties compared to its analogs.

Biologische Aktivität

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that belongs to the class of acrylamide derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound's structure can be depicted as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for neutralizing reactive oxygen species (ROS). This effect is particularly evident in models of oxidative stress induced by acrylamide exposure .

- Neuroprotective Effects : Studies indicate that the compound can ameliorate neurotoxicity associated with acrylamide, which is known to disrupt neuronal function through oxidative stress and inflammation. In zebrafish models, treatment with this compound resulted in a restoration of glutathione levels and reduced markers of oxidative damage .

- Anticancer Potential : Preliminary studies suggest that acrylamide derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells .

Antioxidant and Neuroprotective Studies

A study conducted on zebrafish larvae demonstrated that exposure to acrylamide resulted in significant oxidative stress, characterized by increased ROS levels and lipid peroxidation. Treatment with this compound led to:

- Reduced ROS Levels : A decrease in ROS was observed post-treatment, indicating effective scavenging activity.

- Improved Motor Function : Behavioral assays showed restored locomotion in treated larvae compared to controls exposed solely to acrylamide .

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HepG2, MCF-7) indicated that this compound could induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis:

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| HepG2 | 32.2 | Induction of apoptosis via ROS generation |

| MCF-7 | 21.6 | Inhibition of proliferation through cell cycle arrest |

These findings suggest a promising role for this compound as a potential anticancer agent .

Eigenschaften

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLQKSXOIJVLD-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.